molecular formula C23H24N4O3S B2522050 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide CAS No. 1112430-90-6

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide

Cat. No.: B2522050
CAS No.: 1112430-90-6
M. Wt: 436.53
InChI Key: VGRHGAQYVUUOOM-UHFFFAOYSA-N
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Description

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide is a pyrimidoindole-based acetamide derivative featuring a fused pyrimidine-indole core. Key structural attributes include:

  • 3-ethyl, 5-methyl, and 8-methoxy substituents on the pyrimidoindole scaffold, which influence steric and electronic properties.
  • A sulfanyl (-S-) bridge connecting the pyrimidoindole moiety to the acetamide group.
  • N-methyl-N-phenyl substitution on the acetamide, enhancing lipophilicity and modulating receptor interactions.

This compound shares structural motifs with pharmacologically active pyrimidoindoles and sulfanyl acetamides, which are often explored for enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

2-(3-ethyl-8-methoxy-5-methyl-4-oxopyrimido[5,4-b]indol-2-yl)sulfanyl-N-methyl-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O3S/c1-5-27-22(29)21-20(17-13-16(30-4)11-12-18(17)26(21)3)24-23(27)31-14-19(28)25(2)15-9-7-6-8-10-15/h6-13H,5,14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRHGAQYVUUOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine with a ketone or aldehyde precursor . The resulting indole derivative can then be further functionalized through various chemical reactions to introduce the desired substituents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for scalability and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved yields. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can enhance the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and electrophiles like nitric acid and bromine .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohol derivatives .

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of pyrimidoindole derivatives similar to this compound. Research indicates that these compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Evaluation

In a study evaluating synthesized derivatives against multiple bacterial strains, it was found that modifications in the indole structure significantly influenced antimicrobial efficacy. The minimal inhibitory concentrations (MIC) ranged from 37.9 to 113.8 μM against strains such as Staphylococcus aureus and Escherichia coli. This suggests that the compound could be developed into a new class of antibiotics.

Anticancer Activity

The anticancer properties of pyrimidoindole derivatives have been extensively studied. In vitro research has shown that these compounds can induce apoptosis in cancer cell lines by targeting critical signaling pathways like PI3K/AKT/mTOR.

Research Findings on Anticancer Mechanisms

  • Cell Cycle Arrest : Similar compounds have demonstrated the ability to block the cell cycle at the G2/M phase, leading to increased apoptosis in colorectal cancer cells.
  • Mechanism of Action : The observed cytotoxicity is often linked to the inhibition of key proteins involved in cell survival, indicating that this compound may exhibit similar mechanisms.

Additional Biological Activities

Emerging research suggests potential applications in other areas:

  • Endocrine System Modulation : Some studies indicate that compounds with similar structures may interact with proteases involved in endocrine signaling pathways.
  • Immune System Effects : There is preliminary evidence suggesting possible effects on immune responses, warranting further investigation.

Mechanism of Action

The mechanism of action of 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .

Comparison with Similar Compounds

2-[(3-methyl-4-oxo-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide (ZINC2720569)

  • Substituents :
    • Pyrimidoindole core: 3-methyl, 4-oxo.
    • Acetamide: N-[4-(trifluoromethoxy)phenyl].
  • Key Differences :
    • The trifluoromethoxy group in ZINC2720569 increases electron-withdrawing effects and lipophilicity (ClogP ~4.2) compared to the target compound’s N-methyl-N-phenyl group (ClogP ~3.5) .
    • Biological Relevance : The trifluoromethoxy group enhances metabolic stability but may reduce solubility in aqueous media.

N-(4-ethylphenyl)-2-{[3-(3-methoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}acetamide (CHEMBL1376223)

  • Substituents :
    • Pyrimidoindole core: 3-(3-methoxyphenyl), 4-oxo.
    • Acetamide: N-(4-ethylphenyl).
  • Synthetic Complexity: Introduction of the 3-methoxyphenyl group requires multi-step Suzuki coupling, whereas the target compound’s 3-ethyl group is simpler to install .

Heterocyclic Sulfanyl Acetamides with Divergent Cores

N-(4-chlorophenyl)-2-[(3-methylsulfanyl-1,2,4-thiadiazol-5-yl)sulfanyl]acetamide

  • Core Structure : 1,2,4-Thiadiazole instead of pyrimidoindole.
  • Substituents : Dual sulfanyl groups and N-(4-chlorophenyl).
  • Comparison :
    • The thiadiazole ring confers higher polarity (ClogP ~2.8) but reduced planar rigidity compared to the pyrimidoindole system.
    • Biological Activity : Thiadiazole derivatives exhibit broader-spectrum antimicrobial activity but lower selectivity for kinase targets .

N-(Substituted-Phenyl)-2-{[5-(1H-indol-3-ylmethyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamides

  • Core Structure : 1,3,4-Oxadiazole with indole substitution (e.g., compound 8g in ).
  • Comparison :
    • The oxadiazole-indole hybrid shows moderate COX-2 inhibition (IC₅₀ ~18 µM), while pyrimidoindole acetamides like the target compound are prioritized for tyrosine kinase inhibition .
    • Synthetic Route : Oxadiazole synthesis involves cyclization with CS₂/KOH, whereas pyrimidoindoles require Pd-catalyzed cross-coupling .

Key Comparative Data

Table 1. Structural and Pharmacokinetic Comparison

Compound Core Structure Key Substituents Molecular Weight ClogP Notable Activity
Target Compound Pyrimidoindole 3-ethyl, 8-methoxy, N-methyl-N-phenyl 479.54 3.5 Kinase inhibition (hypothetical)
ZINC2720569 Pyrimidoindole 3-methyl, N-CF₃O-Ph 521.47 4.2 Anticancer (in silico)
CHEMBL1376223 Pyrimidoindole 3-(3-MeO-Ph), N-4-EtPh 541.61 4.0 Enzyme inhibition
N-(4-Cl-Ph)-thiadiazole 1,2,4-Thiadiazole Dual -S-, N-4-Cl-Ph 385.29 2.8 Antimicrobial
Oxadiazole-indole 1,3,4-Oxadiazole Indole-methyl, N-4-Me-Ph 407.44 3.1 COX-2 inhibition

Research Findings and Implications

  • Synthetic Accessibility : The target compound’s 3-ethyl and 8-methoxy groups simplify synthesis compared to analogues requiring aryl cross-coupling (e.g., CHEMBL1376223) .
  • Lipophilicity vs. Solubility : The N-methyl-N-phenyl group balances lipophilicity for membrane permeability while avoiding extreme hydrophobicity seen in trifluoromethoxy derivatives .
  • Enzyme Selectivity : Pyrimidoindole cores show higher selectivity for kinase targets over COX-2 or antimicrobial enzymes, likely due to planar rigidity and hydrogen-bonding capacity .

Biological Activity

The compound 2-({3-ethyl-8-methoxy-5-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)-N-methyl-N-phenylacetamide (CAS Number: 1112430-90-6) is a complex organic molecule with potential biological significance. Its unique structure incorporates multiple functional groups that may contribute to various pharmacological effects. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C23H24N4O3SC_{23}H_{24}N_{4}O_{3}S, with a molecular weight of approximately 436.5 g/mol. The structure features a pyrimidoindole core, which is known for its diverse biological activities. The presence of a sulfanyl group and an acetamide moiety enhances its potential interactions with biological targets.

Biological Activity Overview

Research indicates that compounds structurally related to this compound exhibit various biological activities, including:

  • Antimicrobial Activity :
    • Similar pyrimidine derivatives have shown significant antibacterial and antimycobacterial activity against strains such as Escherichia coli and Staphylococcus aureus . The minimum inhibitory concentration (MIC) values for these compounds suggest potent antimicrobial properties.
  • Anticancer Potential :
    • Compounds with similar structural motifs have been evaluated for their anticancer effects. For instance, derivatives have demonstrated cytotoxicity against various cancer cell lines (e.g., MCF7 and HepG2) with IC50 values in the low micromolar range . These findings suggest that the compound may inhibit cell proliferation and induce apoptosis.
  • Anti-inflammatory Effects :
    • Certain related compounds have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators in vitro . This suggests potential therapeutic applications in inflammatory diseases.

Case Study 1: Antimicrobial Screening

A study assessed the antimicrobial efficacy of related thieno[2,3-d]pyrimidinone derivatives. These compounds were tested against various microbial strains, revealing significant activity against both Gram-positive and Gram-negative bacteria. The structure-function relationship indicated that modifications at specific positions enhanced the antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation, several pyrimidine-based compounds were screened for their cytotoxic effects against cancer cell lines. The results indicated that specific substitutions on the pyrimidine ring significantly influenced their anticancer activity. For example, a derivative exhibited an IC50 of 0.71 µM against HepG2 cells, comparable to standard chemotherapeutics .

Data Tables

Biological ActivityReferenceObserved Effect
Antimicrobial Significant antibacterial activity against multiple strains
Anticancer IC50 values indicating potent cytotoxicity in cancer cell lines
Anti-inflammatory Inhibition of pro-inflammatory cytokines

Q & A

Q. What are the critical steps in synthesizing this compound, and how can reaction yields be optimized?

The synthesis involves multi-step organic reactions, including cyclization of the pyrimidoindole core, sulfanyl group introduction via nucleophilic substitution, and final acetamide coupling. Key steps:

  • Core formation : Cyclocondensation of substituted indole derivatives with pyrimidine precursors under reflux (e.g., acetic anhydride as solvent) .
  • Sulfanyl incorporation : Thiolation using thiourea or Lawesson’s reagent, monitored via TLC/HPLC for intermediate purity .
  • Yield optimization : Adjust reaction time (typically 12–24 hrs), temperature (80–120°C), and stoichiometry of coupling reagents (e.g., EDC/HOBt for amide bond formation) .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?

  • HPLC : Quantify purity (>95% required for biological assays) using C18 columns with acetonitrile/water gradients .
  • NMR : Confirm regiochemistry of the pyrimidoindole core (e.g., ¹H-NMR: δ 2.3–2.6 ppm for methyl groups; ¹³C-NMR: ~170 ppm for carbonyl groups) .
  • HRMS : Validate molecular formula (e.g., C₂₃H₂₃N₄O₃S requires m/z 443.1494) .

Q. How does the compound’s solubility and stability impact experimental design?

  • Solubility : Poor aqueous solubility necessitates DMSO or ethanol as stock solvents (tested at 10 mM). For in vitro assays, dilute to ≤0.1% solvent concentration to avoid cytotoxicity .
  • Stability : Degrades under acidic conditions (pH < 4) or prolonged light exposure. Store at –20°C in amber vials .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data across structural analogs?

  • Meta-analysis : Compare substituent effects (e.g., fluoro vs. methoxy groups on phenyl rings) using SAR tables. For example, 4-fluorophenyl analogs show 3-fold higher kinase inhibition than methoxy derivatives .
  • Assay standardization : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and ATP concentrations in enzymatic assays .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic properties?

  • Molecular docking : Identify binding poses with target proteins (e.g., MAP kinases) using AutoDock Vina. Prioritize derivatives with lower ΔG values (< –8 kcal/mol) .
  • ADMET prediction : Use SwissADME to predict logP (aim for 2–4), CYP450 interactions, and blood-brain barrier permeability .

Q. What experimental approaches validate the hypothesized dual mechanism of action (e.g., enzyme inhibition and receptor modulation)?

  • Kinase profiling : Screen against a panel of 50 kinases at 1 µM to identify primary targets (e.g., JNK3 inhibition at IC₅₀ = 120 nM) .
  • Receptor binding assays : Radioligand displacement (e.g., [³H]-GTPγS binding for GPCR activity) .
  • Gene knockout models : CRISPR-Cas9 silencing of suspected targets to confirm pathway-specific effects .

Q. How do structural modifications at the sulfanyl-acetamide moiety influence metabolic stability?

  • Derivatization : Replace methyl groups with deuterium or trifluoromethyl to reduce CYP450-mediated oxidation .
  • In vitro microsomal assays : Compare t₁/₂ in human liver microsomes (HLMs). For example, N-methyl to N-cyclopropyl substitution increases t₁/₂ from 12 min to 45 min .

Methodological Notes

  • Contradiction resolution : Cross-validate conflicting cytotoxicity data (e.g., IC₅₀ discrepancies) using identical cell lines and passage numbers .
  • Synthetic troubleshooting : If cyclization fails, employ microwave-assisted synthesis (100°C, 30 min) to enhance reaction efficiency .

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